molecular formula C10H15N B1276237 1-(2,5-Dimethylphenyl)ethanamine CAS No. 91251-26-2

1-(2,5-Dimethylphenyl)ethanamine

Cat. No.: B1276237
CAS No.: 91251-26-2
M. Wt: 149.23 g/mol
InChI Key: ULGHUDXDTMIEAM-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)ethanamine is an organic compound with the molecular formula C10H15N and a molecular weight of 149.23 g/mol . It is a derivative of phenethylamine, characterized by the presence of two methyl groups at the 2 and 5 positions of the phenyl ring. This compound is used primarily in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dimethylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitrile using lithium tetrahydridoaluminate in ethoxyethane (diethyl ether), followed by treatment with a dilute acid . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

1-(2,5-Dimethylphenyl)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. As a derivative of phenethylamine, it may interact with neurotransmitter receptors and enzymes, influencing biological processes. detailed studies on its specific mechanism of action are limited.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound, lacking the methyl groups at the 2 and 5 positions.

    2,5-Dimethoxyphenethylamine: A similar compound with methoxy groups instead of methyl groups.

    Amphetamine: A well-known stimulant with a similar structure but different functional groups.

Uniqueness

1-(2,5-Dimethylphenyl)ethanamine is unique due to the specific placement of the methyl groups, which can influence its chemical reactivity and biological activity compared to other phenethylamine derivatives.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGHUDXDTMIEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407309
Record name 1-(2,5-dimethylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91251-26-2
Record name 1-(2,5-dimethylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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